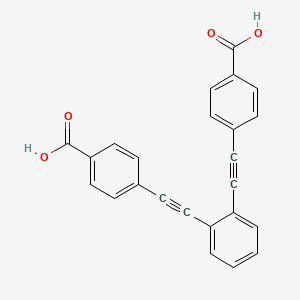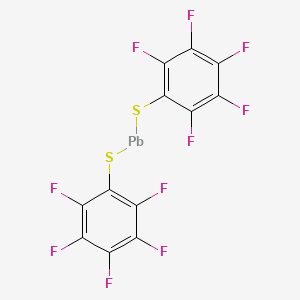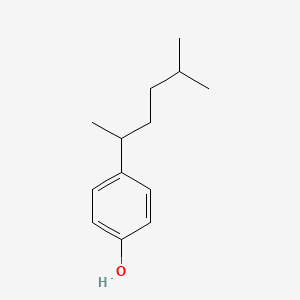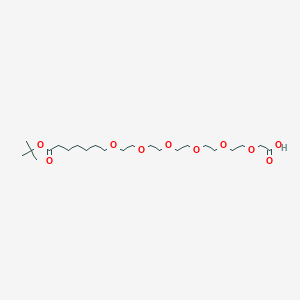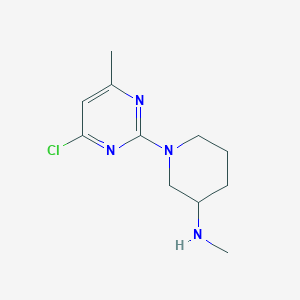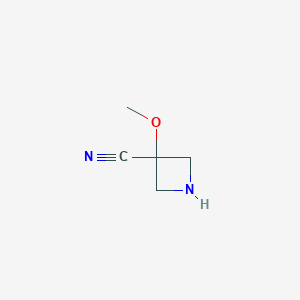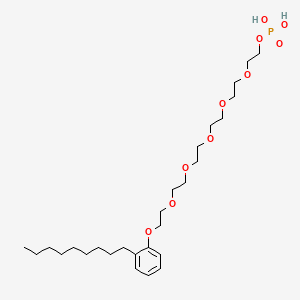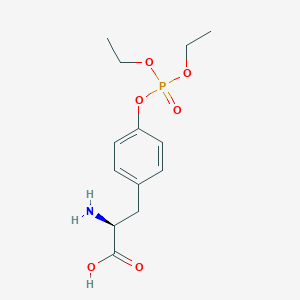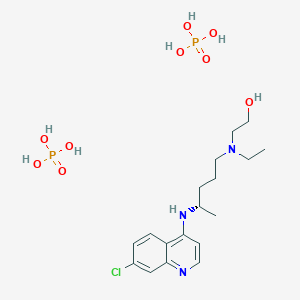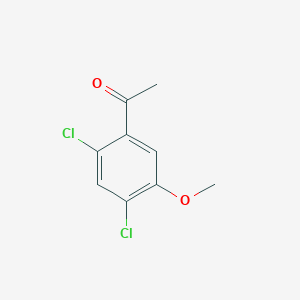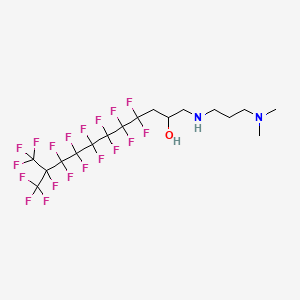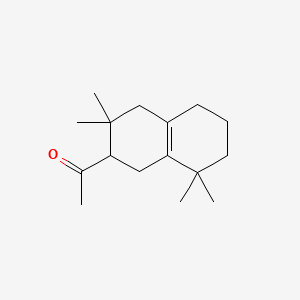
1-(1,2,3,4,5,6,7,8-Octahydro-3,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The compound is synthesized through a Diels–Alder reaction involving myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Mechanism of Action
The mechanism of action of 1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris scent . The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
1-(3,3,8,8-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is unique due to its specific structure and scent profile. Similar compounds include:
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone:
7-acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene: Another compound with a similar structure and application in the fragrance industry.
These compounds are often compared based on their olfactory properties, stability, and suitability for various applications in the fragrance and chemical industries.
Properties
CAS No. |
94201-32-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(3,3,8,8-tetramethyl-1,2,4,5,6,7-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11(17)13-9-14-12(10-16(13,4)5)7-6-8-15(14,2)3/h13H,6-10H2,1-5H3 |
InChI Key |
SDEONVHJAQRLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(CCCC2(C)C)CC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
